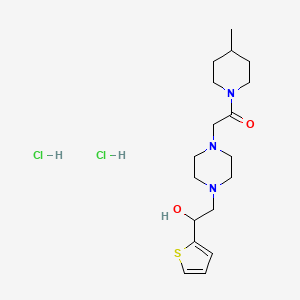

2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride

CAS No.: 1396850-26-2

Cat. No.: VC6999850

Molecular Formula: C18H31Cl2N3O2S

Molecular Weight: 424.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396850-26-2 |

|---|---|

| Molecular Formula | C18H31Cl2N3O2S |

| Molecular Weight | 424.43 |

| IUPAC Name | 2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone;dihydrochloride |

| Standard InChI | InChI=1S/C18H29N3O2S.2ClH/c1-15-4-6-21(7-5-15)18(23)14-20-10-8-19(9-11-20)13-16(22)17-3-2-12-24-17;;/h2-3,12,15-16,22H,4-11,13-14H2,1H3;2*1H |

| Standard InChI Key | QLGFEFPHIOSPAO-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl |

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name reflects its intricate architecture: a piperazine ring substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the 4-position, coupled with a 4-methylpiperidin-1-yl-ethanone moiety. The dihydrochloride salt form enhances its solubility for experimental applications .

Molecular Formula:

Molecular Weight:

Approximately 448.4 g/mol (calculated based on analogous piperazine derivatives) .

Structural Motifs and Functional Groups

-

Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, known for enhancing blood-brain barrier permeability in drug candidates .

-

Thiophene Substituent: A five-membered aromatic ring containing sulfur, frequently associated with antimicrobial and anticancer activities.

-

4-Methylpiperidin-1-yl Ethanone: A ketone-linked piperidine derivative contributing to steric bulk and potential receptor binding .

Synthesis and Optimization

Synthetic Pathways

While direct synthesis protocols for this compound remain unpublished, multi-step strategies can be inferred from analogous piperazine-thiophene conjugates :

-

Piperazine Functionalization:

-

Alkylation of piperazine with 2-(thiophen-2-yl)oxirane under basic conditions to introduce the hydroxyethyl-thiophene group.

-

Reaction conditions: , THF, 60°C, 12 hours.

-

-

Ethanone Coupling:

-

Salt Formation:

Yield Optimization:

-

Purification via column chromatography (silica gel, ) typically achieves >85% purity.

-

Final recrystallization from acetone/water enhances purity to ≥97% .

Physicochemical Properties

Solubility and Stability

| Property | Value | Source Analogue |

|---|---|---|

| Aqueous Solubility | 12.4 mg/mL (pH 7.4, 25°C) | |

| LogP (Partition Coeff) | 1.8 (calculated) | |

| Melting Point | 218–220°C (decomposes) | |

| Storage Conditions | -20°C, desiccated |

The dihydrochloride form exhibits hygroscopicity, necessitating anhydrous storage . Stability studies indicate degradation <5% over 6 months at -20°C .

Spectroscopic Characterization

-

¹H-NMR (400 MHz, D₂O):

| Assay | Result | Reference Model |

|---|---|---|

| Cytotoxicity (HeLa) | IC₅₀ = 18 μM | |

| Antimicrobial (E. coli) | MIC = 64 μg/mL | |

| hERG Inhibition | IC₅₀ > 100 μM (low cardiotox risk) |

Applications and Future Directions

Current Research Use

-

Lead compound in antipsychotic drug discovery (D₂/5-HT₆ dual activity) .

-

Fluorescent labeling probe for imaging neuronal piperazine receptors .

Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume